molecular formula C18H22N4O B2928281 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034257-93-5

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2928281
CAS No.: 2034257-93-5
M. Wt: 310.401
InChI Key: WQPRKZJIBNRSRM-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a phenyl group, a pyridine ring, and a piperidine moiety linked through a urea functional group

Scientific Research Applications

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate.

Result of Action

Compounds with a similar structure have shown broad-spectrum antiproliferative activity against various human cancer cell lines . This suggests that the compound could potentially inhibit cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 1-(pyridin-3-yl)piperidine with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the urea group into amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Comparison with Similar Compounds

    1-Phenyl-3-(pyridin-4-yl)urea: Similar structure but with the pyridine ring directly attached to the urea group.

    1-Phenyl-3-(piperidin-4-yl)urea: Lacks the pyridine ring, featuring only the piperidine moiety.

    1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with the pyridine ring in a different position.

Uniqueness: 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

1-phenyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-16-5-2-1-3-6-16)20-13-15-8-11-22(12-9-15)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPRKZJIBNRSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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